molecular formula C8H10N2O2 B1380419 5-Amino-2-ethylpyridine-3-carboxylic acid CAS No. 1783496-69-4

5-Amino-2-ethylpyridine-3-carboxylic acid

Cat. No.: B1380419
CAS No.: 1783496-69-4
M. Wt: 166.18 g/mol
InChI Key: LRXBVKMBURCAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-ethylpyridine-3-carboxylic acid: is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with a nitrating agent to introduce a nitro group at the 5th position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the carboxylation of the resulting 5-amino-2-ethylpyridine can be carried out using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in the industrial setting.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-ethylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 5-amino-2-ethylpyridine-3-methanol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 5-Oxo-2-ethylpyridine-3-carboxylic acid.

    Reduction: 5-Amino-2-ethylpyridine-3-methanol.

    Substitution: 5-Halo-2-ethylpyridine-3-carboxylic acid or 5-Alkylamino-2-ethylpyridine-3-carboxylic acid.

Scientific Research Applications

Chemistry: 5-Amino-2-ethylpyridine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The amino and carboxylic acid groups play a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity. The ethyl group at the 2nd position may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

  • 5-Amino-2-methylpyridine-3-carboxylic acid
  • 5-Amino-2-propylpyridine-3-carboxylic acid
  • 5-Amino-2-ethylpyridine-4-carboxylic acid

Comparison: Compared to 5-Amino-2-ethylpyridine-3-carboxylic acid, these similar compounds differ in the length and position of the alkyl group or the position of the carboxylic acid group. These structural variations can lead to differences in their chemical reactivity, biological activity, and physical properties. For instance, the presence of a longer alkyl chain may increase the compound’s hydrophobicity, while the position of the carboxylic acid group can influence its acidity and binding interactions.

Properties

IUPAC Name

5-amino-2-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBVKMBURCAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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